molecular formula C10H10N4O6S B13773730 Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- CAS No. 64425-95-2

Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)-

Cat. No.: B13773730
CAS No.: 64425-95-2
M. Wt: 314.28 g/mol
InChI Key: VZRZYLIGPLACBY-UHFFFAOYSA-N
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Description

Aziridines are three-membered nitrogen-containing heterocycles characterized by high ring strain, which confers significant reactivity in alkylation, polymerization, and crosslinking reactions . The compound Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- (hereafter referred to as Compound A) is a sulfonyl-substituted aziridine derivative with a dinitrophenyl backbone. Its structure comprises:

  • A central benzene ring substituted at positions 3 and 5 with nitro groups (electron-withdrawing) and at position 4 with an aziridinyl group.
  • A sulfonyl (-SO₂-) bridge linking the phenyl ring to a terminal aziridine moiety.

The molecular formula of Compound A is C₁₀H₁₀N₄O₆S, with a calculated molecular weight of 314.28 g/mol.

Properties

CAS No.

64425-95-2

Molecular Formula

C10H10N4O6S

Molecular Weight

314.28 g/mol

IUPAC Name

1-[4-(aziridin-1-ylsulfonyl)-2,6-dinitrophenyl]aziridine

InChI

InChI=1S/C10H10N4O6S/c15-13(16)8-5-7(21(19,20)12-3-4-12)6-9(14(17)18)10(8)11-1-2-11/h5-6H,1-4H2

InChI Key

VZRZYLIGPLACBY-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)N3CC3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach via Sulfinimine Intermediates

A key patented method for synthesizing aziridine derivatives of this type involves the use of sulfinimine intermediates. The process typically proceeds as follows:

  • Starting Material: Sulfinimines with defined stereochemistry (either (S) or (R) configuration at sulfur) are prepared by known methods.
  • Aziridine Formation: The sulfinimine undergoes nucleophilic addition and cyclization to form the aziridine ring with high diastereomeric excess.
  • The reaction can be applied to both enolizable and non-enolizable sulfinimines, which allows for versatility in substrate scope.
  • The product, the aziridine compound of formula (I), is isolated by quenching the reaction with water, followed by solvent removal (e.g., distillation).
  • Purification is achieved through chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC) on silica gel.

This method is particularly advantageous due to:

  • High yields.
  • High diastereomeric excess, meaning the product is formed with excellent stereochemical purity.
  • The ability to prepare cis-aziridines almost exclusively when either substituent R3 or R4 is hydrogen.

The sulfonyl group in the target compound is introduced as part of the sulfinimine precursor, often as a 4-(1-aziridinyl)-3,5-dinitrophenylsulfonyl moiety, which is integral to the final aziridine structure.

Post-Aziridine Functional Group Transformations

  • The aziridine ring in the compound can be subjected to ring-opening reactions under acidic or basic conditions to yield various derivatives.
  • The amino or hydroxyl groups formed upon ring opening can be further functionalized, for example, converted in situ to halogens or esters.
  • These transformations allow access to a range of biologically relevant compounds, including analogs of antibiotics such as chloramphenicol and florfenicol, by modifying the substituents on the aziridine ring.

Alternative Aziridination Methods Using Aminating Agents

Recent synthetic studies have explored the aziridination of alkenes as a route to aziridine derivatives:

  • Hydroxylamine O-sulfonic acids (HOSA) have been used as aminating agents to convert unactivated olefins into N–H aziridines.
  • Modifications of the aminating agent, such as using O-(2,4-dinitrophenyl)hydroxylamine, yield aziridine products with moderate efficiency (around 50% yield).
  • Reaction conditions such as catalysts, bases, and solvents significantly influence the yield and selectivity of aziridine formation.
  • For example, piperidine as a base and no catalyst gave high yields (~86%) in some cases, while other bases or catalysts reduced yields.
  • Functional group compatibility studies show that protecting groups on substrates affect the outcome and diastereomeric ratios of the aziridines formed.

Continuous Flow Synthesis via Baldwin Rearrangement

A modern approach involves continuous flow synthesis employing thermal Baldwin rearrangement:

  • This method uses N-sulfonylaziridines as intermediates.
  • Reaction optimization in flow reactors allows precise control of temperature and residence time, improving yields and reducing decomposition.
  • Typical conditions involve heating to 110–130 °C with residence times from 6 to 90 minutes.
  • Yields of aziridine products under optimized flow conditions range from 61% to 79%, with minimal starting material remaining.
  • The continuous flow method offers scalability and reproducibility advantages over batch synthesis.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Intermediates Yield Range Stereochemical Control Purification Techniques Notes
Sulfinimine-based aziridine synthesis (Patent WO1995030672) Sulfinimines (S or R), water quench, silica gel chromatography High (exact % not specified) High diastereomeric excess Flash chromatography, HPLC Enables cis-aziridine formation; versatile for enolizable/nonenolizable substrates
Aminating agents (HOSA, O-(2,4-dinitrophenyl)hydroxylamine) Hydroxylamine O-sulfonic acid, piperidine base 50–97% (varies by agent) Moderate (d.r. 1:1 to 1.4:1) Not specified Functional group sensitive; catalyst/base dependent
Continuous flow Baldwin rearrangement N-sulfonylaziridines, thermal conditions 61–79% Not specified Flow reactor, thermal control Short reaction times, scalable, less decomposition

Research Findings and Analysis

  • The sulfinimine approach remains the most reliable for producing the target aziridine with high stereochemical purity and yield, making it suitable for pharmaceutical applications.
  • The use of hydroxylamine O-sulfonic acids and related aminating agents offers a practical alternative for aziridination but may require optimization for each substrate to maximize yield and selectivity.
  • Continuous flow synthesis represents a promising advancement for industrial-scale production, offering better control over reaction parameters and improved safety due to the handling of reactive intermediates in a contained environment.
  • The presence of the 3,5-dinitrophenyl sulfonyl group is critical for the compound's stability and reactivity, influencing both the aziridine ring formation and subsequent functionalization steps.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Aziridine Compounds

Structural Analogs and Key Differences

Compound A is compared below with Aziridine, 1,1'-[1,3-propanediylbis(sulfonyl)]bis- (9CI) (CAS 19218-16-7, hereafter Compound B ) , a bis-sulfonyl aziridine with a propane linker.

Table 1: Comparative Analysis of Compound A and Compound B
Property Compound A Compound B
Molecular Formula C₁₀H₁₀N₄O₆S C₇H₁₄N₂O₄S₂
Molecular Weight 314.28 g/mol 254.33 g/mol
Key Substituents Dinitrophenyl, sulfonyl, aziridinyl Propane linker, dual sulfonyl-aziridine
Functional Groups Nitro (-NO₂), sulfonyl (-SO₂-) Sulfonyl (-SO₂-)
Symmetry Asymmetric (aromatic core) Symmetric (aliphatic linker)
Reactivity High (nitro groups enhance electrophilicity) Moderate (flexible aliphatic chain)

Reactivity and Stability

  • This could enhance its utility in nucleophilic substitution or polymerization reactions. However, nitro groups may also introduce thermal instability, limiting its handling in non-controlled environments .
  • Compound B : The propane linker provides flexibility, reducing steric hindrance during reactions. Its bis-sulfonyl structure favors crosslinking applications in polymer chemistry, but its lower molecular weight may reduce persistence in biological systems compared to Compound A .

Research Findings and Limitations

  • Synthesis : Compound A ’s synthesis likely involves sequential nitration, sulfonylation, and aziridine functionalization steps, as described for analogous aziridine derivatives . In contrast, Compound B is synthesized via sulfonylation of propane-1,3-diol followed by aziridine coupling .
  • Gaps in Data : Publicly available literature (up to 2025) lacks detailed studies on Compound A ’s biological or industrial performance. Most comparisons are extrapolated from structural analogs like Compound B and general aziridine chemistry .

Biological Activity

Aziridines are three-membered nitrogen-containing heterocycles recognized for their biological activity and potential therapeutic applications. The compound Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- is of particular interest due to its structural features that may enhance its biological efficacy. This article aims to synthesize existing research findings regarding the biological activities of this aziridine derivative, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- is C10H10N4O5SC_{10}H_{10}N_4O_5S. Its structure includes a sulfonyl group attached to a dinitrophenyl moiety, which may contribute to its reactivity and biological effects.

Anticancer Activity

Recent studies have highlighted the potential of aziridine derivatives in anticancer therapy. For instance, aziridine phosphine oxides have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be comparable to established chemotherapeutics like cisplatin.

Table 1: IC50 Values of Selected Aziridine Compounds

CompoundIC50 (HeLa)IC50 (Ishikawa)
Compound 56.4 µM7.1 µM
Compound 74.6 µM10.5 µM

The mechanism of action appears to involve cell cycle arrest in the S phase and induction of apoptosis, as evidenced by increased sub-G1 phase populations in treated cells, suggesting a disruption in normal cell proliferation processes .

Antimicrobial Activity

Aziridine derivatives have also shown promising antimicrobial properties. Studies indicate that certain aziridines exhibit bactericidal effects against strains such as Escherichia coli and Staphylococcus aureus. The most potent compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ampicillin.

Table 2: Antimicrobial Activity of Aziridine Derivatives

CompoundMIC (µg/mL)Target Organism
Compound A8-16Staphylococcus aureus
Compound B16-32Escherichia coli

The bactericidal activity is attributed to the alkylating nature of aziridines, which can interact with bacterial DNA and disrupt cellular functions .

Case Studies

  • In Vitro Study on Cell Viability : A study assessing the cytotoxicity of various aziridine derivatives reported that compounds with higher electron-withdrawing groups exhibited enhanced activity against cancer cell lines. The findings suggest that structural modifications can significantly influence biological outcomes .
  • Antimicrobial Efficacy Assessment : Another investigation into the antimicrobial properties of aziridine derivatives revealed strong activity against clinical isolates of resistant strains, indicating their potential as new therapeutic agents in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the vibrational modes of sulfonyl-protected aziridines?

  • Answer : High-resolution Fourier-transform infrared (FTIR) spectroscopy combined with ab initio harmonic force field calculations is critical for assigning vibrational modes. For example, the ν1–ν17 fundamental bands of aziridine derivatives can be resolved by correlating experimental spectra with computational predictions of band positions and intensities. Discrepancies between prior assignments and new data should be addressed via rotational analysis (e.g., Watson Hamiltonian for energy level computations) .

Q. What synthetic methodologies are reported for introducing aziridine rings into aromatic sulfonyl systems?

  • Answer : Two primary methods are:

  • Electrochemical activation : Alkenes and amines are coupled via electrogenerated dications under controlled potentials, enabling aziridine ring formation with high functional group tolerance .
  • Copper-catalyzed reactions : Aziridines react with imines or isocyanates in the presence of CuBr/2,9-dimethyl-1,10-phenanthroline, yielding imidazolidines or imidazolidinones (e.g., 51–95% yields) .

Q. What safety considerations are critical when handling aziridine derivatives?

  • Answer : Aziridines are highly reactive and volatile, requiring strict containment (e.g., Schlenk lines, gloveboxes) to prevent inhalation or skin contact. Work should be conducted under inert atmospheres (N₂/Ar), and waste must be neutralized with aqueous acidic solutions to mitigate polymerization risks .

Advanced Research Questions

Q. How do computational models predict the electronic properties of sulfonyl-aziridine derivatives?

  • Answer : Density-functional theory (DFT) with gradient expansions for local kinetic-energy density can model correlation energies and potentials. For example, Colle-Salvetti-type formulas validated via atomic/molecular calculations (e.g., closed/open-shell systems) show <5% deviation from experimental data, aiding in predicting reactivity and stability .

Q. What role does aziridine substituent position (ortho vs. meta) play in biological activity?

  • Answer : Structure-activity relationship (SAR) studies reveal that meta-substituted aziridines on aromatic rings enhance antimicrobial activity (MIC: 16–32 µg/mL) compared to ortho analogs. The N-methylaziridinyl group is critical; replacing it with dimethylamine or proline reduces potency by >50% .

Q. How do non-covalent interactions (e.g., chalcogen bonding) activate sulfonyl-protected aziridines?

  • Answer : Chalcogen bonding donors (e.g., Se-based ligands) interact with sulfonyl groups to stabilize transition states in ring-opening reactions. ⁷⁷Se NMR studies show negligible shifts with monodentate donors but significant changes with bidentate systems, indicating cooperative activation mechanisms .

Q. How can contradictions between experimental and computational vibrational data be resolved?

  • Answer : Cross-validation using rotational constants (e.g., A/B-type band analysis) and vibration-rotation interaction parameters refines assignments. For instance, discrepancies in ν8, ν10, and ν17 modes were resolved by comparing ab initio predictions with experimentally derived upper/lower state energy levels .

Q. How does the nitroaryl group influence electronic structure in sulfonyl-aziridine hybrids?

  • Answer : Nitro groups at the 3,5-positions of the phenyl ring enhance electron-withdrawing effects, polarizing the sulfonyl bridge and increasing aziridine ring strain. Computational studies suggest this elevates nucleophilic reactivity at the aziridine nitrogen, facilitating ring-opening in catalytic cycles .

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